An In-Depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9), a substituted nitrophenol of significant interest in synthetic chemistry. This document delves into the core physicochemical properties, spectroscopic signatures, and analytical methodologies pertinent to its characterization. A detailed, scientifically-grounded synthetic protocol is proposed, leveraging established principles of regioselective nitration to ensure high purity and yield. Furthermore, this guide explores the compound's current and potential applications as a chemical intermediate, particularly in the agrochemical and pharmaceutical sectors, and its use in toxicological research. Safety protocols and handling guidelines are also detailed to ensure its responsible use in a research and development setting.
Chemical Identity and Physicochemical Properties
4-Chloro-5-methyl-2-nitrophenol, also known by its synonym 4-Chloro-6-nitro-m-cresol, is a poly-substituted aromatic compound.[1][2] Its structure, featuring a phenol with chloro, methyl, and nitro functional groups, imparts specific reactivity and physical characteristics that are critical for its application in further chemical syntheses. The nitro group is a strong electron-withdrawing group, which acidifies the phenolic proton, while the chloro and methyl groups influence the molecule's steric and electronic profile.
The fundamental identifiers and properties of this compound are summarized below.
Chemical Structure
Caption: Chemical structure of 4-Chloro-5-methyl-2-nitrophenol.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 7147-89-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| IUPAC Name | 4-chloro-5-methyl-2-nitrophenol | [2] |
| Appearance | Light yellow to amber powder/crystal | [4] |
| Melting Point | 132-134 °C | [5] |
| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [3] |
| Density | 1.42 g/cm³ (Estimate) | [3] |
| LogP | 2.9 | [1][2] |
| Vapor Pressure | 0.00281 mmHg at 25°C | [6] |
Spectroscopic and Analytical Characterization
Robust characterization is essential to confirm the identity and purity of 4-Chloro-5-methyl-2-nitrophenol. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Analysis: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nitrophenolic compounds. A reverse-phase method is suitable for separating the target compound from potential starting materials and isomers.[1][7] The choice of a C18 or a specialized polar-modified column like Newcrom R1 is effective.[1] The inclusion of a mild acid in the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.
Caption: HPLC workflow for purity analysis.
-
System: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile (ACN) and deionized water (containing 0.1% phosphoric or formic acid) in a 60:40 (v/v) ratio. For LC-MS applications, phosphoric acid must be replaced with a volatile acid like formic acid.[1]
-
Sample Preparation: Accurately weigh and dissolve the 4-Chloro-5-methyl-2-nitrophenol sample in acetonitrile to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution at 254 nm and 280 nm, which are typical absorbance maxima for nitrophenolic compounds.
-
Analysis: Integrate the peak area of the eluting components. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: FTIR spectra are available for this compound, which can confirm the presence of key functional groups.[8][9] Expected characteristic peaks include O-H stretching from the phenol group, C-H stretching from the aromatic ring and methyl group, C=C stretching of the aromatic ring, N-O stretching from the nitro group, and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound (187.58 g/mol ).[2] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation, confirming the substitution pattern on the aromatic ring.
Proposed Synthesis and Purification
Direct nitration of the precursor, 4-chloro-3-methylphenol (p-chloro-m-cresol), is ill-advised as it typically results in a mixture of ortho- and para-nitrated isomers, along with significant oxidative degradation products.[10][11] A more controlled and regioselective approach involves a protection-nitration-deprotection strategy, which has been successfully applied to the synthesis of related isomers.[2][6] This methodology leverages a sulfonate protecting group to direct the incoming nitro group and prevent oxidation of the phenol.
Proposed Synthetic Scheme
Caption: Proposed synthesis via protection-nitration-deprotection.
Step-by-Step Synthetic Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
-
Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The use of a sulfonate ester is a field-proven strategy to protect the phenol from oxidation and direct the subsequent electrophilic nitration.[2][6]
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into cold 2N HCl and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-methylphenyl methanesulfonate.
Step 2: Regioselective Nitration
-
Add the crude sulfonate ester from Step 1 to concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature between 0-5 °C. The bulky sulfonate group sterically hinders the position ortho to it, directing the nitronium ion (NO₂⁺) to the other available ortho position, which is C2.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude nitrated sulfonate ester in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100 °C) for 2-4 hours.[6] The sulfonate group is readily hydrolyzed under basic conditions to regenerate the phenol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 1-2.
-
The final product, 4-Chloro-5-methyl-2-nitrophenol, will precipitate as a solid.
-
Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Reactivity and Potential Applications
As a substituted nitrophenol, this compound is a versatile intermediate in organic synthesis. Its utility stems from the reactivity of its three key functional groups: the phenolic hydroxyl, the nitro group, and the aromatic chloro group.
-
Intermediate in Agrochemicals and Pharmaceuticals: Like its close isomers, 4-Chloro-5-methyl-2-nitrophenol serves as a valuable building block.[12][13] The nitro group can be readily reduced to an amine, which can then be used to construct a wide variety of heterocyclic structures or other functional moieties common in active pharmaceutical ingredients (APIs) and pesticides.[14][15]
-
Precursor for Dyes and Pigments: Nitrophenols are foundational components in the synthesis of azo dyes and other colorants.[13][14]
-
Toxicological Research: The compound has been specifically used in quantitative structure-activity relationship (QSAR) studies to evaluate the toxicity of substituted aromatic compounds against the aquatic ciliate Tetrahymena pyriformis.[3][5][16] This indicates its utility as a reference compound in environmental toxicology and computational modeling.
-
Bioremediation Studies: While not studied directly, related compounds like 4-chloro-2-nitrophenol have been the subject of biotransformation and biodegradation research using various bacterial strains.[17] This suggests that 4-Chloro-5-methyl-2-nitrophenol could be a relevant substrate for investigating microbial degradation pathways of chlorinated and nitrated pollutants.
Safety and Handling
4-Chloro-5-methyl-2-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-5-methyl-2-nitrophenol is a valuable chemical intermediate with a well-defined property profile. While its synthesis requires a strategic, multi-step approach to ensure regiochemical control, the proposed protocol offers a reliable pathway for its preparation. Its demonstrated use in toxicological studies and potential applications in the synthesis of higher-value agrochemicals and pharmaceuticals underscore its relevance to researchers in both academic and industrial settings. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent hazards.
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